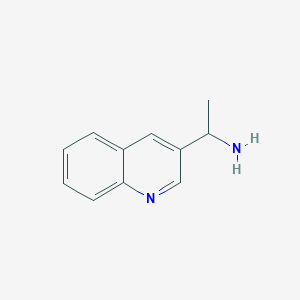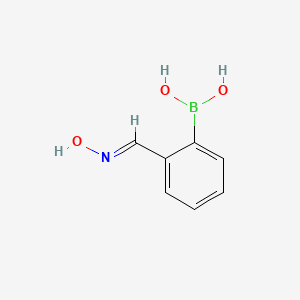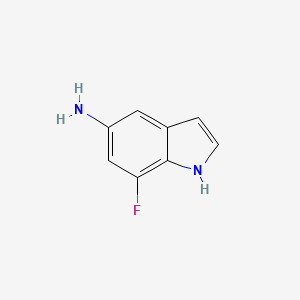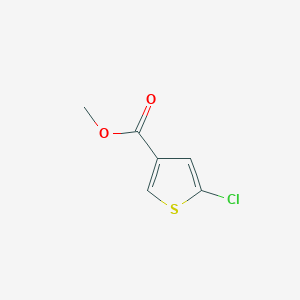
1-(Quinolin-3-yl)ethan-1-amine
Descripción general
Descripción
1-(Quinolin-3-yl)ethan-1-amine: is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
Chemistry: 1-(Quinolin-3-yl)ethan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents. They have been explored for their efficacy in treating infections and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .
Direcciones Futuras
The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . This includes the design of late transition metal catalysts with unique chelating amine donors for the development of high-performance polyolefin materials .
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of receptors and enzymes, playing a significant role in numerous biological activities .
Mode of Action
Quinoline compounds typically exhibit chemical reactivity similar to benzene and pyridine, undergoing both nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a broad range of biological responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities .
Pharmacokinetics
It is noted that all of the most potent quinoline derivatives are orally bioavailable without blood-brain barrier penetration .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses .
Action Environment
It is worth noting that the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes .
Análisis Bioquímico
Biochemical Properties
3-Quinolinemethanamine, alpha-methyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway, which is crucial for the metabolism of the essential amino acid tryptophan . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of 3-Quinolinemethanamine, alpha-methyl- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the N-methyl-D-aspartate receptors, which play a critical role in synaptic plasticity and memory function . Additionally, it can alter the expression of genes involved in inflammatory responses and oxidative stress.
Molecular Mechanism
At the molecular level, 3-Quinolinemethanamine, alpha-methyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with the N-methyl-D-aspartate receptors results in the modulation of calcium influx, which is crucial for various cellular processes . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Quinolinemethanamine, alpha-methyl- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 3-Quinolinemethanamine, alpha-methyl- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory and neuroprotective effects . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a fine balance between its beneficial and harmful effects.
Metabolic Pathways
3-Quinolinemethanamine, alpha-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized through the kynurenine pathway, which involves several enzymatic steps and produces metabolites that can influence cellular function . The compound’s effects on metabolic flux and metabolite levels are significant, as they can impact overall cellular health and function.
Transport and Distribution
The transport and distribution of 3-Quinolinemethanamine, alpha-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Quinolinemethanamine, alpha-methyl- plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)ethan-1-amine typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the transition-metal catalyzed synthesis, which involves the use of catalysts such as palladium or silver salts. For example, 2-aminobenzophenone can react with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid to form ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent, are optimized to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Quinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Comparación Con Compuestos Similares
- 2-Quinolinemethanamine
- 4-Quinolinemethanamine
- Quinoline-3-carboxylic acid
Comparison: 1-(Quinolin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Quinolinemethanamine and 4-Quinolinemethanamine, the alpha-methyl substitution enhances its reactivity and potential efficacy in various applications .
Propiedades
IUPAC Name |
1-quinolin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPCGOQWSUBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)


![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)
![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)

![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)
![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)

![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)
